N-(phenylsulfonyl)-L-tryptophan
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Overview
Description
N-(phenylsulfonyl)-L-tryptophan: is a synthetic compound that combines the structural features of L-tryptophan and a phenylsulfonyl group L-tryptophan is an essential amino acid, while the phenylsulfonyl group is known for its role in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(phenylsulfonyl)-L-tryptophan typically involves the reaction of L-tryptophan with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-(phenylsulfonyl)-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding L-tryptophan.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base
Major Products:
Oxidation: Sulfone derivatives.
Reduction: L-tryptophan.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(phenylsulfonyl)-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving L-tryptophan.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(phenylsulfonyl)-L-tryptophan involves its interaction with biological targets such as enzymes and receptors. The phenylsulfonyl group can modulate the activity of these targets by forming covalent or non-covalent interactions. This modulation can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
- N-(phenylsulfonyl)-L-phenylalanine
- N-(phenylsulfonyl)-L-tyrosine
- N-(phenylsulfonyl)-L-histidine
Comparison: N-(phenylsulfonyl)-L-tryptophan is unique due to the presence of the indole ring from L-tryptophan, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a higher potential for interactions with biological targets due to the additional aromatic system .
Properties
IUPAC Name |
(2S)-2-(benzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(21)16(19-24(22,23)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,16,18-19H,10H2,(H,20,21)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHNPPHUNSPFKI-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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